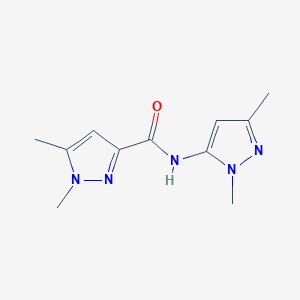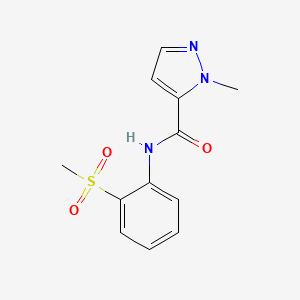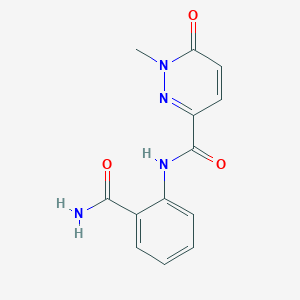![molecular formula C23H25N7O3 B6579494 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021222-92-3](/img/structure/B6579494.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound was confirmed by spectroscopic techniques including IR, 1 H NMR, and EI-MS .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . It has been shown to inhibit cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .
Type-2 Diabetes Treatment
Some derivatives of the compound have shown moderate inhibition against α-glucosidase enzyme . This suggests potential use in the treatment of type-2 diabetes .
Cancer Treatment
Treatment of Inflammatory Diseases
The compound has also been studied for its potential use in the treatment of inflammatory diseases.
Treatment of Neurodegenerative Disorders
Nonlinear Optical (NLO) Material
The compound has been suggested as a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-16-3-2-4-20(24-16)26-21-7-8-22(28-27-21)29-9-11-30(12-10-29)23(31)25-17-5-6-18-19(15-17)33-14-13-32-18/h2-8,15H,9-14H2,1H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADGCAVXQIQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B6579415.png)
![N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide](/img/structure/B6579417.png)

![5-(2,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6579435.png)

![1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6579443.png)
![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)
![6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B6579464.png)
![N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide](/img/structure/B6579475.png)
![5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide](/img/structure/B6579477.png)
![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)
![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)
